molecular formula C18H15N3O2S B7757787 (Z)-2-((2-(5-methyl-4-phenylthiazol-2-yl)hydrazono)methyl)benzoic acid

(Z)-2-((2-(5-methyl-4-phenylthiazol-2-yl)hydrazono)methyl)benzoic acid

Cat. No.: B7757787
M. Wt: 337.4 g/mol
InChI Key: JWUAANNBWIHIPL-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-((2-(5-methyl-4-phenylthiazol-2-yl)hydrazono)methyl)benzoic acid is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a thiazole ring, a benzoic acid moiety, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-(5-methyl-4-phenylthiazol-2-yl)hydrazono)methyl)benzoic acid typically involves the condensation reaction between 5-methyl-4-phenylthiazol-2-yl hydrazine and 2-formylbenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((2-(5-methyl-4-phenylthiazol-2-yl)hydrazono)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the hydrazone linkage results in the formation of the corresponding amine.

    Substitution: Electrophilic substitution on the aromatic rings can yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((2-(5-methyl-4-phenylthiazol-2-yl)hydrazono)methyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its mechanism of action and its efficacy in treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-((2-(5-methyl-4-phenylthiazol-2-yl)hydrazono)methyl)benzoic acid involves its interaction with specific molecular targets. The hydrazone linkage can interact with enzymes or receptors, modulating their activity. The thiazole ring may also play a role in binding to biological macromolecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-((2-(4-phenylthiazol-2-yl)hydrazono)methyl)benzoic acid
  • (Z)-2-((2-(5-methylthiazol-2-yl)hydrazono)methyl)benzoic acid
  • (Z)-2-((2-(5-phenylthiazol-2-yl)hydrazono)methyl)benzoic acid

Uniqueness

(Z)-2-((2-(5-methyl-4-phenylthiazol-2-yl)hydrazono)methyl)benzoic acid is unique due to the presence of both a methyl and a phenyl group on the thiazole ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-12-16(13-7-3-2-4-8-13)20-18(24-12)21-19-11-14-9-5-6-10-15(14)17(22)23/h2-11H,1H3,(H,20,21)(H,22,23)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUAANNBWIHIPL-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NN=CC2=CC=CC=C2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(S1)N/N=C\C2=CC=CC=C2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.